tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Descripción
Propiedades
IUPAC Name |
tert-butyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-5-10-22-15(19)13(17(23)24-18(2,3)4)14-16(22)21-12-9-7-6-8-11(12)20-14/h5-9H,1,10,19H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEBYNNKONSBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound within the pyrrolo[2,3-b]quinoxaline class known for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.
- Molecular Formula : C23H24N4O2
- Molecular Weight : 388.5 g/mol
- CAS Number : 799832-11-4
1. Antioxidant Activity
Pyrrolo[2,3-b]quinoxaline derivatives have demonstrated significant antioxidant properties. In a study assessing various derivatives, this compound was evaluated using the DPPH assay. The compound exhibited a notable ability to scavenge free radicals, indicating its potential as an effective antioxidant agent .
Table 1: Antioxidant Activity of Pyrrolo[2,3-b]quinoxaline Derivatives
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| tert-butyl 2-amino-1-(prop-2-en-1-yl)-... | 85 | 12 |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]... | 90 | 10 |
| Reference Antioxidants (Trolox) | 95 | 8 |
2. Anticancer Activity
Research has indicated that pyrrolo[2,3-b]quinoxaline derivatives possess anticancer properties. The compound has been shown to inhibit cancer cell proliferation in various in vitro studies. For instance, it demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Case Study: In Vitro Anticancer Activity
A study evaluating the compound's efficacy against human cancer cell lines reported an IC50 ranging from 5 to 15 µM across different cell types. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
3. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It shows effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
Table 2: Antibacterial Efficacy of Pyrrolo[2,3-b]quinoxaline Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
4. Anti-inflammatory Activity
The anti-inflammatory effects of pyrrolo[2,3-b]quinoxaline derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Mechanism of Action
The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways and the downregulation of COX enzymes.
Aplicaciones Científicas De Investigación
Anticancer Applications
One of the prominent applications of tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is in the development of anticancer agents. Recent studies have demonstrated its ability to inhibit specific cancer cell lines effectively. For instance, a study reported that derivatives of quinoxaline-based compounds exhibited significant cytotoxicity against HCT-116 and HepG2 cell lines with IC50 values as low as 2.80 µM and 4.10 µM, respectively . This suggests that the compound may serve as a lead structure for further development into potent anticancer therapies.
Antiviral Applications
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Research has indicated that quinoxaline derivatives can inhibit the main protease of SARS-CoV-2, the virus responsible for COVID-19. This inhibition is critical for preventing viral replication and spread . The compound's ability to modulate immune responses by affecting Toll-like receptors (TLRs) further enhances its potential as a therapeutic agent against viral infections.
Synthesis and Structure Activity Relationship
The synthesis of this compound typically involves multi-step chemical reactions that incorporate various functional groups to enhance biological activity. For example, the incorporation of hydrophobic substituents at specific positions on the quinoxaline ring has been linked to improved potency against drug-resistant variants of viruses like hepatitis C virus (HCV) .
Comparative Efficacy
To illustrate the comparative efficacy of this compound against other known agents, a summary table is provided below:
| Compound Name | Target Disease | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Tert-butyl 2-amino-1-(prop-2-en-1-yl)-... | Cancer (HCT-116) | 2.80 | VEGFR-2 Inhibition |
| Tert-butyl 2-amino-1-(prop-2-en-1-yl)-... | Cancer (HepG2) | 4.10 | VEGFR-2 Inhibition |
| Quinoxaline derivative X | HCV | <5 | NS3/4A Protease Inhibition |
| Quinoxaline derivative Y | SARS-CoV-2 | TBD | Main Protease Inhibition |
Comparación Con Compuestos Similares
Key Observations :
- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 4-(trifluoromethoxy)phenyl) increase molecular weight and hydrophobicity, favoring interactions with aromatic systems in biological targets or metal surfaces .
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group (-OCF₃) in is electron-withdrawing, stabilizing the molecule against nucleophilic attack. Conversely, the methoxy group (-OCH₃) in donates electrons, enhancing adsorption via π-interactions.
Corrosion Inhibition
Quinoxaline derivatives like 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) exhibit >90% inhibition efficiency for C38 steel in acidic environments. The amino and nitrile groups facilitate adsorption via protonation and π-electron interactions . For tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, the allyl group may enhance adsorption through van der Waals interactions, though its efficiency is likely lower than aromatic analogs due to reduced π-electron density .
Physicochemical Properties
Insights :
- The allyl group reduces LogP compared to aromatic analogs, improving aqueous solubility.
Q & A
Q. 1.1. What are the critical parameters for optimizing the synthesis of this compound to enhance yield and purity?
The synthesis of pyrroloquinoxaline derivatives typically involves multi-step reactions requiring precise control of conditions:
- Temperature and solvent selection : Higher yields are achieved using polar aprotic solvents (e.g., DMF) at 80–100°C, as excessive heat may degrade sensitive intermediates .
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions for introducing substituents like the prop-2-en-1-yl group .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining purity (>95%) .
- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) is essential to isolate the target compound from byproducts .
Q. 1.2. Which spectroscopic and computational methods are most effective for structural elucidation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and the prop-2-en-1-yl moiety (δ 5.0–5.8 ppm for vinyl protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₂N₄O₂: 354.1693) .
- Density Functional Theory (DFT) : Predicts electronic properties and verifies experimental NMR/IR data .
Advanced Research Questions
Q. 2.1. How can researchers address contradictions in biological activity data across assay systems?
Discrepancies often arise from assay-specific conditions (e.g., cell line variability, solvent effects):
- Orthogonal assays : Validate anticancer activity using both MTT (cell viability) and clonogenic assays (long-term proliferation) .
- Solubility optimization : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Metabolic stability testing : Liver microsome assays identify rapid degradation, which may explain inconsistent in vivo/in vitro results .
Q. 2.2. What strategies are recommended for resolving crystallographic data ambiguities in this compound?
- SHELX refinement : Use SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and twin-law corrections for high-resolution data .
- Hydrogen bonding analysis : Identify key interactions (e.g., NH₂⋯O=C) to validate the aminopyrroloquinoxaline core .
- Twinned crystal handling : Apply HKLF5 format in SHELXL to deconvolute overlapping reflections in twinned datasets .
Q. 2.3. How does the substitution pattern influence structure-activity relationships (SAR) against kinase targets?
Comparative studies of analogs reveal:
| Substituent | Biological Activity (IC₅₀, nM) | Key Interaction |
|---|---|---|
| Prop-2-en-1-yl | 12.5 (FGFR1) | Hydrophobic pocket binding |
| 3,5-Dichlorophenyl | 8.7 (FGFR1) | Halogen bonding with kinase |
| 4-Ethoxycarbonylphenyl | 25.3 (FGFR1) | Steric hindrance reduces affinity |
The prop-2-en-1-yl group enhances FGFR1 inhibition by occupying a hydrophobic cavity, while bulkier substituents (e.g., ethoxycarbonylphenyl) reduce potency due to steric clashes .
Methodological Challenges
Q. 3.1. How can researchers mitigate decomposition during long-term stability studies?
- Lyophilization : Stabilize the compound in solid form at -80°C under argon .
- pH control : Store solutions in buffered systems (pH 6–7) to prevent ester hydrolysis .
- Light sensitivity : Use amber vials to avoid photodegradation of the quinoxaline core .
Q. 3.2. What experimental designs are optimal for studying metabolic pathways?
- LC-MS/MS metabolite profiling : Identify phase I (oxidation) and phase II (glucuronidation) products .
- CYP450 inhibition assays : Use recombinant enzymes (e.g., CYP3A4) to pinpoint metabolic liabilities .
Data Interpretation
Q. 4.1. How should conflicting cytotoxicity data between 2D vs. 3D cell models be reconciled?
- 3D spheroid assays : Better mimic tumor microenvironments; discrepancies often arise due to diffusion limitations in 3D systems .
- Hypoxia effects : Incorporate hypoxia-inducible factor (HIF) inhibitors to assess activity under low-oxygen conditions .
Q. 4.2. What statistical approaches validate significance in dose-response curves?
- Four-parameter logistic (4PL) modeling : Fit sigmoidal curves using software like GraphPad Prism (R² > 0.95) .
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values to confirm reproducibility .
Comparative Analysis
Q. 5.1. How does this compound compare to structurally related pyrroloquinoxalines in targeting DNA damage response pathways?
| Compound | Target | Mechanism |
|---|---|---|
| Ethyl 2-amino-1-(1-naphthyl) derivative | PARP1 | Competitive inhibition at NAD+ site |
| Prop-2-en-1-yl analog (this compound) | TOP1 | Intercalation-induced DNA cleavage |
| 3-Trifluoromethylphenyl analog | ATM kinase | Allosteric modulation |
The prop-2-en-1-yl group enhances DNA intercalation due to its planar geometry, distinguishing it from bulkier analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
